molecular formula C13H19NO2S B2955615 N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide CAS No. 2097935-03-8

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide

Cat. No.: B2955615
CAS No.: 2097935-03-8
M. Wt: 253.36
InChI Key: GHXNFEAPRRQQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide is a synthetic organic compound featuring a thiophene ring substituted with a hydroxyethyl group at the 5-position, linked via an ethyl chain to a pent-4-enamide moiety. Key structural attributes include:

  • Thiophene core: A five-membered aromatic ring with sulfur, known for enhancing bioactivity in pharmaceuticals .
  • 5-(1-hydroxyethyl) substituent: A polar group that may improve solubility and influence receptor binding.

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-3-4-5-13(16)14-9-8-11-6-7-12(17-11)10(2)15/h3,6-7,10,15H,1,4-5,8-9H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXNFEAPRRQQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)CCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: Starting with a suitable thiophene precursor, the hydroxyethyl group is introduced via a substitution reaction.

    Attachment of the ethyl chain: The ethyl chain is then attached to the thiophene ring through an alkylation reaction.

    Formation of the amide bond: The final step involves the formation of the amide bond by reacting the intermediate with pent-4-enoyl chloride under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving thiophene derivatives and their biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide involves its interaction with specific molecular targets. The hydroxyethyl group and the amide bond play crucial roles in its reactivity and binding to biological molecules. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its activity in biological systems.

Comparison with Similar Compounds

Research Implications and Hypotheses

  • Synthetic Feasibility : Methods from (e.g., thionyl chloride activation) could be adapted for large-scale synthesis.
  • Unanswered Questions : Direct antimicrobial or cytotoxic data for the target compound is needed to validate hypotheses derived from structural analogs.

Biological Activity

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N2OC_{15}H_{19}N_{2}O. The compound features a thiophene ring, which is known for its biological activity, particularly in drug development. Its structure can be represented as follows:

Structure N 2 5 1 hydroxyethyl thiophen 2 yl ethyl pent 4 enamide\text{Structure }\text{N}-\text{ 2 5 1 hydroxyethyl thiophen 2 yl ethyl }-\text{pent 4 enamide}

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. A study found that certain thiazole and thiophene derivatives showed broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 1.95 to 500 µg/ml .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (µg/ml)Target Organisms
Compound A1.95Bacillus subtilis
Compound B3.9Staphylococcus aureus
Compound C7.8Escherichia coli
This compoundTBDTBD

Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored. A study indicated that compounds with similar structures inhibited cancer cell proliferation in various cancer lines, including breast and lung cancers. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A recent investigation into the anticancer effects of related thiophene compounds showed promising results in vitro. The compound was tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity .

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Apoptosis induction
A549 (Lung)7.5Cell cycle arrest
HeLa (Cervical)6.0Apoptosis induction

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties exhibited by thiophene derivatives. Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.